3-Bromohexane

Physical Property Separation Quality Control

3-Bromohexane (CAS 3377-87-5) is a secondary alkyl bromide with molecular formula C6H13Br and molecular weight 165.07 g/mol. The compound exists as a colorless to pale yellow liquid at room temperature with a boiling point range of 142–146 °C and density of 1.17 g/cm³ at 25 °C.

Molecular Formula C6H13Br
Molecular Weight 165.07 g/mol
CAS No. 3377-87-5
Cat. No. B146008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromohexane
CAS3377-87-5
Molecular FormulaC6H13Br
Molecular Weight165.07 g/mol
Structural Identifiers
SMILESCCCC(CC)Br
InChIInChI=1S/C6H13Br/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3
InChIKeyIOZOJWNUKLCDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromohexane CAS 3377-87-5: Properties and Procurement Baseline for Secondary Alkyl Bromide Selection


3-Bromohexane (CAS 3377-87-5) is a secondary alkyl bromide with molecular formula C6H13Br and molecular weight 165.07 g/mol . The compound exists as a colorless to pale yellow liquid at room temperature with a boiling point range of 142–146 °C and density of 1.17 g/cm³ at 25 °C [1]. It features a bromine atom at the C3 position, creating a chiral center at C3, which distinguishes it structurally and functionally from primary (1-bromohexane) and other secondary (2-bromohexane) isomers [2]. 3-Bromohexane is employed as an alkylating agent in organic synthesis, a pharmaceutical intermediate, and a precursor for organometallic reagents .

Why 1-Bromohexane or 2-Bromohexane Cannot Substitute for 3-Bromohexane in Regioselective and Stereoselective Synthesis


Generic substitution among hexyl bromide isomers is scientifically invalid due to fundamental differences in regiochemical reactivity, stereochemical outcomes, and physical properties that directly impact synthetic utility and product purity. 1-Bromohexane, as a primary alkyl halide, exhibits distinct SN2 kinetics and lacks the chiral center present in 3-bromohexane, rendering it unsuitable for stereoselective transformations requiring enantioenriched intermediates [1]. 2-Bromohexane, while also a secondary alkyl bromide, positions the bromine at C2 rather than C3, yielding different regioisomeric products in elimination and substitution pathways [2]. Commercial grades of 3-bromohexane are typically supplied with copper chip stabilization to prevent decomposition, a specification not uniformly available for positional isomers, further complicating direct interchange in procurement .

3-Bromohexane Quantitative Differentiation: Evidence-Based Comparator Analysis for Scientific Selection


Boiling Point and Density Differentiate 3-Bromohexane from 1-Bromohexane and 2-Bromohexane

3-Bromohexane exhibits a boiling point of 144–146 °C and density of 1.17 g/cm³ at 25 °C, distinguishing it from its primary isomer 1-bromohexane (boiling point: 155–157 °C; density: 1.18 g/cm³) and its secondary positional isomer 2-bromohexane (boiling point: 139–141 °C; density: 1.17 g/cm³) [1]. These physical differences enable reliable product identification via simple distillation monitoring or density checks upon receipt, preventing misidentification errors that could compromise synthetic reproducibility.

Physical Property Separation Quality Control

Secondary Alkyl Bromide SN2 Reactivity: 3-Bromohexane Versus Primary 1-Bromohexane

As a secondary alkyl bromide, 3-bromohexane exhibits reduced SN2 reactivity relative to primary alkyl bromides such as 1-bromohexane due to increased steric hindrance at the C3 carbon bearing the leaving group [1]. The experimental rate law for SN2 reaction of R-3-bromohexane with SH⁻ nucleophile follows Rate = k [R-3-bromohexane][SH⁻], confirming bimolecular substitution kinetics characteristic of secondary substrates [2]. This intermediate SN2 reactivity profile positions 3-bromohexane as a more controlled electrophile than 1-bromohexane for reactions where overly rapid substitution would produce unwanted side products or exotherms.

Reaction Kinetics SN2 Mechanism Synthetic Planning

E2 Elimination of 3-Bromohexane Affords Distinct Alkene Regioisomers Versus 2-Bromohexane

Treatment of 3-bromohexane with strong base under E2 conditions yields alkene products with regioisomeric distribution distinct from 2-bromohexane elimination due to different β-hydrogen availability [1]. 2-Bromohexane elimination with concentrated CH₃O⁻ produces (Z)-2-hexene as the major product via anti-periplanar β-H elimination at C3 . In contrast, 3-bromohexane possesses β-hydrogens at both C2 and C4 positions, enabling a more complex mixture of 2-hexene and 3-hexene regioisomers whose ratio depends on the stereoelectronic demands of the base and reaction conditions [2].

Elimination Reaction Regioselectivity Alkene Synthesis

3-Bromohexane as a Secondary Alkyl Bromide Intermediate in Pharmaceutical and Agrochemical Synthesis

3-Bromohexane is specifically employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and insecticides where the secondary C3-bromo substitution pattern is required for downstream structure-activity relationships [1]. The global 3-bromohexane market was valued at approximately USD 87.45 million in 2024, with projected growth to USD 134.80 million by 2032 at a CAGR of 5.8%, driven primarily by pharmaceutical and agrochemical intermediate applications rather than general solvent use [2]. Commercial product specifications typically range from 80% to 97% purity (GC), with higher-purity grades available for GMP-related pharmaceutical synthesis .

Pharmaceutical Intermediate Agrochemical Synthesis API Manufacturing

Optimal Application Scenarios for 3-Bromohexane CAS 3377-87-5 in Research and Industrial Synthesis


Stereoselective Synthesis Requiring Chiral Secondary Alkyl Bromide Electrophiles

3-Bromohexane contains a chiral center at C3, making it suitable as a chiral building block or stereochemical probe in enantioselective transformations. Unlike achiral 1-bromohexane, 3-bromohexane can be employed in stereochemical studies where the configurational outcome of nucleophilic substitution or elimination reactions informs mechanistic understanding or synthetic strategy [1]. The compound's secondary alkyl bromide structure provides a balance between SN2 reactivity and elimination potential, allowing chemists to tune reaction conditions for desired stereochemical outcomes [2].

Controlled Alkylation of Nucleophiles Where Primary Alkyl Bromides Are Excessively Reactive

In synthetic sequences requiring stepwise alkylation with kinetic control, 3-bromohexane offers reduced SN2 reactivity compared to 1-bromohexane due to steric hindrance at the secondary C3 center. This differential reactivity profile (approximately 10²–10³ times slower SN2 rate than primary alkyl bromides) provides a practical kinetic window for reactions where rapid electrophile consumption would otherwise lead to over-alkylation, exothermic runaway, or undesired side-product formation [3]. Applications include controlled N-alkylation of amines in pharmaceutical intermediate synthesis.

Synthesis of 2-Hexene and 3-Hexene Regioisomer Mixtures via E2 Elimination

3-Bromohexane serves as a precursor to alkene mixtures containing both 2-hexene and 3-hexene regioisomers upon E2 elimination with strong base, in contrast to 2-bromohexane which yields predominantly 2-hexene isomers . This broader alkene product distribution is advantageous when a mixture of positional isomers is acceptable or when subsequent separation provides access to both hexene isomers from a single precursor. The elimination reaction of 3-bromohexane has been mechanistically characterized in synthetic studies of hexene isomer formation [4].

Pharmaceutical and Agrochemical Intermediate Manufacturing at Scale

3-Bromohexane is commercially utilized as a chemical intermediate in API and insecticide manufacturing, supported by a growing global market with established supply chains and multi-year forecasted growth [5]. Procurement for industrial-scale synthesis benefits from availability in multiple purity grades (80–97% by GC) and stabilized formulations containing copper chip to prevent decomposition during storage and transport . The compound's documented industrial adoption provides supply chain reliability and quality specification benchmarks not uniformly available for positional isomers.

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